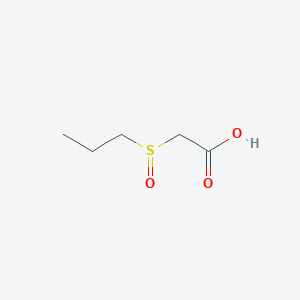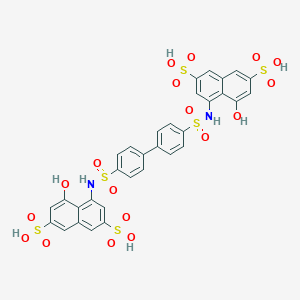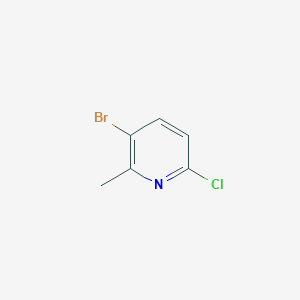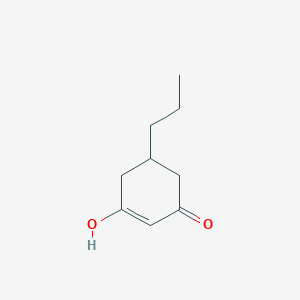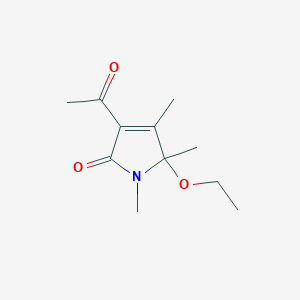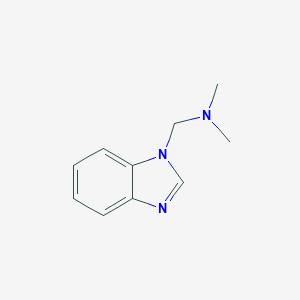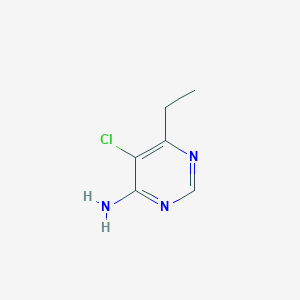
2-Acetylphenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylphenyl isothiocyanate (APITC) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellowish crystalline powder with a pungent odor and is soluble in organic solvents. APITC is widely used as a chemical reagent in the synthesis of various compounds and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-Acetylphenyl isothiocyanate is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. 2-Acetylphenyl isothiocyanate has also been shown to inhibit the growth of various microbial strains.
Biochemical and Physiological Effects:
2-Acetylphenyl isothiocyanate has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways involved in inflammation and cancer. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Acetylphenyl isothiocyanate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetylphenyl isothiocyanate has several advantages for use in laboratory experiments, including its low toxicity and high solubility in organic solvents. However, its pungent odor can be a limitation, and precautions should be taken to avoid inhalation of the compound. 2-Acetylphenyl isothiocyanate is also sensitive to light and should be stored in a dark container to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on 2-Acetylphenyl isothiocyanate, including the development of novel synthetic methods for the compound, the investigation of its potential applications in agriculture and food preservation, and the elucidation of its mechanism of action in cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-Acetylphenyl isothiocyanate for its potential therapeutic applications.
Conclusion:
In conclusion, 2-Acetylphenyl isothiocyanate is a compound with promising applications in various fields, including medicinal chemistry, agriculture, and food preservation. Its low toxicity and high solubility in organic solvents make it a valuable chemical reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
2-Acetylphenyl isothiocyanate can be synthesized through various methods, including the reaction of acetyl chloride with potassium thiocyanate and the reaction of acetylphenol with thiophosgene. The latter method is preferred as it is more efficient and yields a higher purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Acetylphenyl isothiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food preservation. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. 2-Acetylphenyl isothiocyanate has also been shown to have antioxidant properties and can be used as a natural preservative in food products.
Eigenschaften
CAS-Nummer |
134470-65-8 |
|---|---|
Produktname |
2-Acetylphenyl isothiocyanate |
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
InChI-Schlüssel |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
Synonyme |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

